Cas no 957229-52-6 (5b-Dutasteride)

5b-Dutasteride structure
5b-Dutasteride structure
Product Name:5b-Dutasteride
CAS No:957229-52-6
MF:C27H30F6N2O2
MW:528.529728412628
MDL:MFCD24386649
CID:1063763
PubChem ID:92403462
Update Time:2024-10-25

5b-Dutasteride Chemical and Physical Properties

Names and Identifiers

    • 5β-Dutasteride
    • 5BETA-DUTASTERIDE
    • 5-BETA-DUTASTERIDE
    • (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide (ACI)
    • QC5T8YXW43
    • A-?Dutasteride
    • DTXSID20861433
    • 5
    • AKOS040732338
    • 5??-?Dutasteride
    • CS-0112222
    • 5.BETA.-DUTASTERIDE
    • (1S,3aS,3bS,5aS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
    • HY-135386
    • 957229-52-6
    • (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-(2,5-Bis(trifluoromethyl)phenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno(5,4-F)quinoline-7-carboxamide
    • (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
    • UNII-QC5T8YXW43
    • 1H-Indeno[5,4-f]quinoline-7-carboxamide, N-[2,5-bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aS)-; 5ss-Dutasteride; (5ss,17ss)-N-[(2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-aza-5-androst-1-ene-17-carboxamide
    • 1H-Indeno(5,4-F)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aS)
    • 5b-Dutasteride
    • MDL: MFCD24386649
    • Inchi: 1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21-,24-,25+/m0/s1
    • InChI Key: JWJOTENAMICLJG-LKOHVCGWSA-N
    • SMILES: C[C@@]12[C@@H](C(=O)NC3C=C(C(F)(F)F)C=CC=3C(F)(F)F)CC[C@H]1[C@@H]1CC[C@@H]3NC(C=C[C@]3(C)[C@H]1CC2)=O

Computed Properties

  • Exact Mass: 528.22100
  • Monoisotopic Mass: 528.22114718g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 2
  • Complexity: 964
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 58.20000
  • LogP: 6.97790

5b-Dutasteride Security Information

5b-Dutasteride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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5b-Dutasteride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Bis(trimethylsilyl)trifluoroacetamide Solvents: Toluene ;  8 h, 25 °C; 12 h, 25 °C → 120 °C
1.2 Reagents: Sodium bisulfite Solvents: Dichloromethane ,  Water ;  30 min
Reference
Method for preparation of five Dutasteride impurities created in the synthesis of Dutasteride process
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Xylene ;  2 h, reflux; reflux → 40 °C
1.2 Catalysts: Copper ;  30 - 40 °C; 40 °C → 150 °C; 50 - 60 h, 140 - 150 °C; 150 °C → 65 °C
Reference
Impurity profile study of dutasteride
Satyanarayana, K.; Srinivas, K.; Himabindu, V.; Reddy, G. Mahesh, Pharmazie, 2007, 62(10), 743-746

5b-Dutasteride Raw materials

5b-Dutasteride Preparation Products

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